molecular formula C21H17NO4 B5717981 METHYL 4-(2-PHENOXYBENZAMIDO)BENZOATE

METHYL 4-(2-PHENOXYBENZAMIDO)BENZOATE

Cat. No.: B5717981
M. Wt: 347.4 g/mol
InChI Key: DDSVHXSXTMOGGJ-UHFFFAOYSA-N
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Description

METHYL 4-(2-PHENOXYBENZAMIDO)BENZOATE is a benzoate ester derivative characterized by a phenoxybenzamido substituent at the para position of the benzoate backbone.

Properties

IUPAC Name

methyl 4-[(2-phenoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-25-21(24)15-11-13-16(14-12-15)22-20(23)18-9-5-6-10-19(18)26-17-7-3-2-4-8-17/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSVHXSXTMOGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-phenoxybenzamido)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the reaction of benzoic acid with diazomethane in an ether solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-phenoxybenzamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines and alcohols.

    Substitution: Nitrobenzoate derivatives.

Mechanism of Action

The mechanism of action of methyl 4-(2-phenoxybenzamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents at Position 4 Additional Functional Groups
This compound 2-Phenoxybenzamido Ester (COOCH₃)
METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE Acetamido, Hydroxy (at position 2) Ester (COOCH₃)
METHYL 4-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]BENZOATE Piperazinyl-acetamido Ester (COOCH₃)

Key Observations :

  • Phenoxybenzamido vs. Acetamido: The phenoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to the simpler acetamido group in METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE. This may enhance membrane permeability but reduce aqueous solubility .
  • Piperazinyl Modification : The piperazinyl-acetamido group in the compound from adds a basic nitrogen, which could modulate electronic properties and enhance binding to targets like neurotransmitter receptors .

Physicochemical and Electronic Properties

Table 3: Inferred Property Comparison

Property This compound METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE METHYL 4-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]BENZOATE
Molecular Weight ~377.4 g/mol ~225.2 g/mol ~407.5 g/mol
logP (Lipophilicity) High (phenoxy group) Moderate (hydroxy balance) Moderate-high (piperazinyl polarity)
Hydrogen Bonding Acceptors: 3; Donors: 1 Acceptors: 4; Donors: 2 Acceptors: 5; Donors: 1
Electronic Effects Strong electron-withdrawing (amide, ester) Electron-donating (hydroxy) Mixed (piperazinyl electron-donation)

Implications :

  • The higher molecular weight and lipophilicity of the phenoxy derivative may favor CNS penetration but limit solubility, necessitating formulation adjustments.
  • The hydroxy group in METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE enhances polarity, making it more suitable for aqueous-based applications .

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